

Spectroscopic Data of 2,4-Difluoroanisole: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Difluoroanisole

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This technical guide provides a comprehensive overview of the core spectroscopic data for **2,4-difluoroanisole** (C₇H₆F₂O), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the elucidation of novel molecular structures in drug development and materials science. This document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, grounded in established scientific principles and supported by data from analogous compounds.

Introduction to the Spectroscopic Analysis of 2,4-Difluoroanisole

2,4-Difluoroanisole is an aromatic ether distinguished by the presence of two fluorine atoms on the benzene ring, which significantly influence its electronic properties and, consequently, its spectroscopic behavior.[1] The strategic placement of these fluorine atoms and the methoxy group creates a unique electronic environment, making multi-nuclear NMR spectroscopy, particularly ¹⁹F NMR, an invaluable tool for its characterization. This guide will dissect the spectral data, providing not just the observed values but also the underlying scientific rationale for the observed chemical shifts, coupling constants, absorption bands, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **2,4-difluoroanisole**, a combination of ^1H , ^{13}C , and ^{19}F NMR provides a complete picture of its molecular framework.

Theoretical Basis

The chemical shifts in NMR are highly sensitive to the local electronic environment of the nuclei. In **2,4-difluoroanisole**, the electronegative fluorine atoms and the electron-donating methoxy group exert opposing electronic effects on the aromatic ring, leading to a predictable dispersion of signals. Furthermore, spin-spin coupling between ^1H , ^{13}C , and ^{19}F nuclei provides through-bond connectivity information, which is crucial for unambiguous signal assignment. The magnitude of these coupling constants (J-values) is dependent on the number of bonds separating the coupled nuclei and their dihedral angles.

Experimental Protocol: NMR Spectroscopy of Fluorinated Aromatics

A standardized protocol for acquiring high-quality NMR spectra of fluorinated aromatic compounds like **2,4-difluoroanisole** is essential for reproducibility.

Sample Preparation:

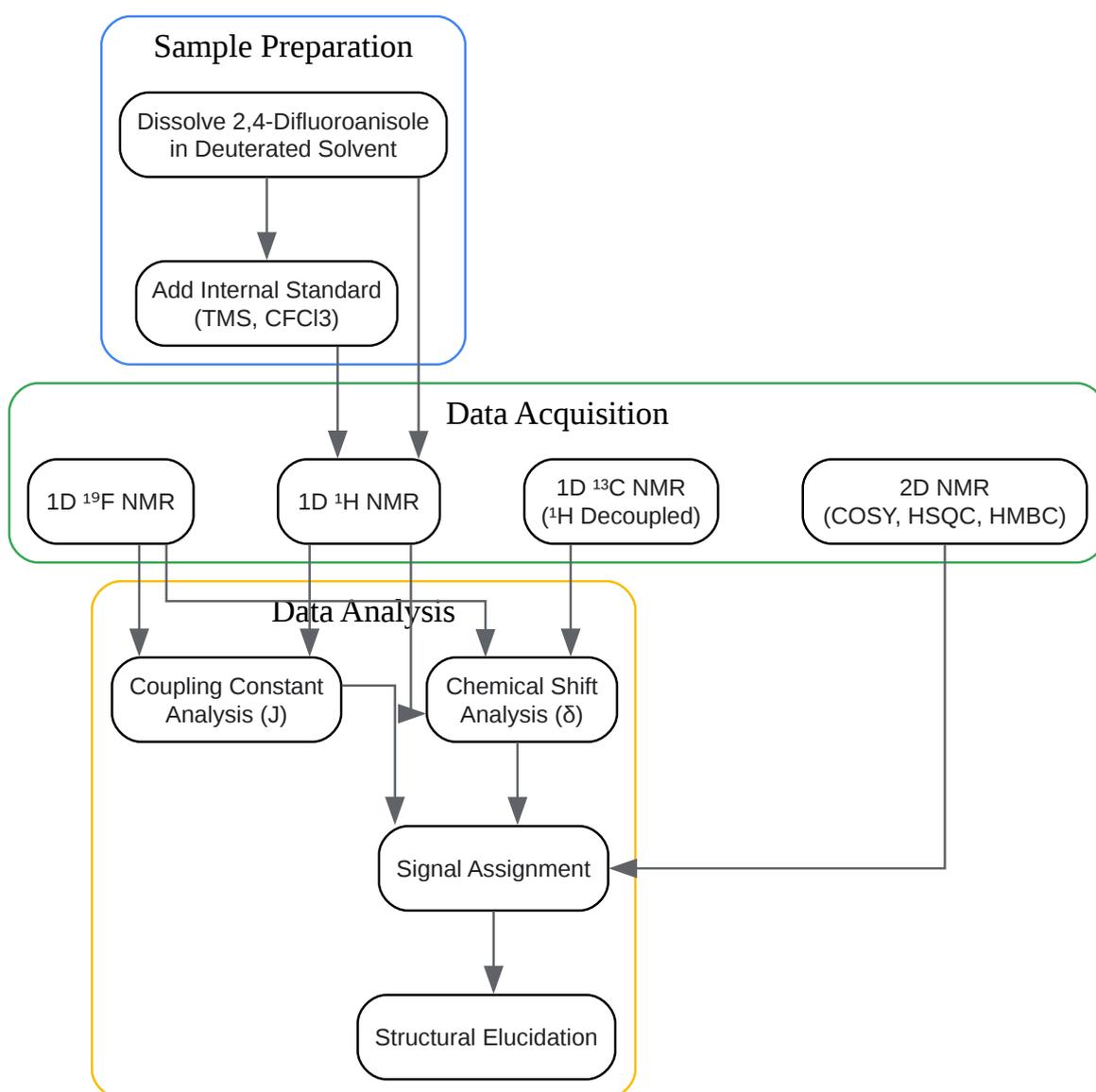
- Accurately weigh approximately 10-20 mg of **2,4-difluoroanisole**.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6) in a standard 5 mm NMR tube.[2]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ^1H and ^{13}C NMR, or an appropriate fluorine-containing reference for ^{19}F NMR (e.g., CFCl_3).[2][3]

Data Acquisition:

- Acquire ^1H NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
- Obtain ^{13}C NMR spectra with proton decoupling to simplify the spectrum and enhance signal-to-noise.

- Acquire ^{19}F NMR spectra, which can be done with or without proton decoupling to observe ^1H - ^{19}F coupling.[4]
- For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (^1H - ^1H correlation), HSQC (^1H - ^{13}C one-bond correlation), and HMBC (^1H - ^{13}C long-range correlation) are recommended.

Diagram: NMR Workflow for Structural Elucidation



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Caption: Workflow for NMR analysis of **2,4-difluoroanisole**.

Predicted Spectroscopic Data and Interpretation

While a complete, published dataset for **2,4-difluoroanisole** is not readily available, we can predict the spectral features with high confidence based on the analysis of analogous compounds and established principles of NMR spectroscopy.

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons. The methoxy group will appear as a singlet. The chemical shifts and coupling patterns can be predicted by considering the electronic effects of the substituents. Data from the structurally similar 2,4-difluoroaniline provides a valuable reference for the aromatic proton signals.[5]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
OCH ₃	~3.9	Singlet (s)	-
H-6	~7.0-7.2	Doublet of doublets (dd)	JH6-H5 \approx 9, JH6-F4 \approx 5
H-5	~6.8-7.0	Triplet of doublets (td)	JH5-H6 \approx 9, JH5-F4 \approx 9, JH5-H3 \approx 2.5
H-3	~6.7-6.9	Doublet of doublets of doublets (ddd)	JH3-F2 \approx 10, JH3-F4 \approx 2.5, JH3-H5 \approx 2.5

¹³C NMR: The ¹³C NMR spectrum will display seven distinct signals. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), a characteristic feature of fluorinated organic compounds.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Predicted ^1JCF (Hz)
OCH ₃	-56	-
C-1	-150-155 (d, JC1-F2)	-10-15
C-2	-155-160 (dd, $^1\text{JC2-F2}$, JC2-F4)	-240-250
C-3	-105-110 (d, JC3-F2)	-20-25
C-4	-158-163 (dd, $^1\text{JC4-F4}$, JC4-F2)	-245-255
C-5	-110-115 (d, JC5-F4)	-20-25
C-6	-115-120 (d, JC6-F2)	-5-10

^{19}F NMR: The ^{19}F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will be split by coupling to each other (JFF) and to the neighboring aromatic protons (JHF).

Fluorine Assignment	Predicted Chemical Shift (δ , ppm, vs. CFCl_3)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
F-2	-110 to -130	Doublet of doublets (dd)	JF2-H3 \approx 10, JF2-F4 \approx 15-20
F-4	-100 to -120	Doublet of triplets (dt)	JF4-H5 \approx 9, JF4-F2 \approx 15-20

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Theoretical Basis

The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds. The frequency of these vibrations is dependent on the bond strength and the masses of the bonded atoms. For **2,4-difluoroanisole**, characteristic absorption bands are expected for the C-O ether linkage, the aromatic C=C bonds, the C-H bonds of the aromatic ring and the methyl group, and the C-F bonds.

Experimental Protocol: FT-IR of a Liquid Sample

Neat Liquid Sample:

- Place one to two drops of **2,4-difluoroanisole** directly onto the surface of a salt plate (e.g., NaCl or KBr).[6]
- Carefully place a second salt plate on top to create a thin liquid film.[6]
- Mount the sandwiched plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR):

- Place a drop of **2,4-difluoroanisole** directly onto the ATR crystal.
- Acquire the spectrum. This method is often simpler and requires less sample preparation.[6]

Predicted Spectroscopic Data and Interpretation

Based on the functional groups present in **2,4-difluoroanisole**, the following characteristic IR absorption bands are expected:

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium-Weak
Aliphatic C-H Stretch (CH ₃)	2980 - 2850	Medium
Aromatic C=C Stretch	1600 - 1450	Medium-Strong
Asymmetric C-O-C Stretch	1275 - 1200	Strong
Symmetric C-O-C Stretch	1075 - 1020	Strong
C-F Stretch	1250 - 1000	Strong
Out-of-plane C-H Bending	900 - 675	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Theoretical Basis

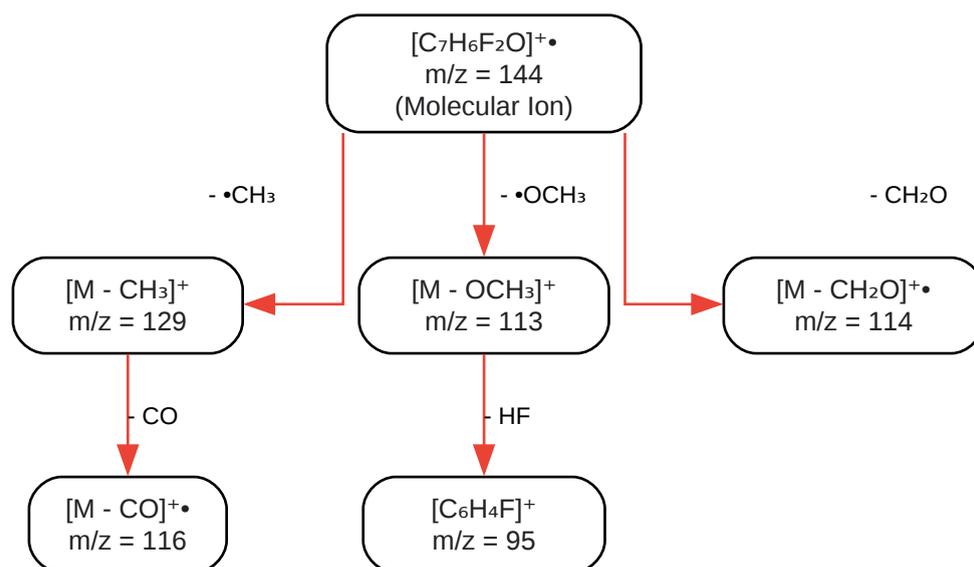
In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M^{+•}) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and is governed by the stability of the resulting ions and neutral fragments. For aromatic compounds, the molecular ion peak is often prominent.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry

- Introduce a small amount of **2,4-difluoroanisole** into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
- Ionize the sample using a standard electron energy of 70 eV.[8]
- Separate the resulting ions based on their mass-to-charge ratio (m/z).

- Detect the ions to generate the mass spectrum.

Diagram: Fragmentation Pathway of **2,4-Difluoroanisole**



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Caption: Plausible fragmentation pathways for **2,4-difluoroanisole** in EI-MS.

Predicted Spectroscopic Data and Interpretation

The mass spectrum of **2,4-difluoroanisole** is expected to show a prominent molecular ion peak at m/z 144.^[9] Key fragmentation pathways likely involve the loss of the methyl radical ($\bullet CH_3$), the methoxy radical ($\bullet OCH_3$), and neutral molecules like formaldehyde (CH_2O) and carbon monoxide (CO).

m/z	Proposed Fragment Ion	Plausible Neutral Loss
144	$[\text{C}_7\text{H}_6\text{F}_2\text{O}]^+\bullet$ (Molecular Ion)	-
129	$[\text{C}_6\text{H}_3\text{F}_2\text{O}]^+$	$\bullet\text{CH}_3$
113	$[\text{C}_6\text{H}_3\text{F}_2]^+$	$\bullet\text{OCH}_3$
114	$[\text{C}_6\text{H}_4\text{F}_2]^+\bullet$	CH_2O
95	$[\text{C}_6\text{H}_4\text{F}]^+$	CO from m/z 129, followed by loss of HF from m/z 113

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Theoretical Basis

Aromatic compounds exhibit characteristic UV absorptions due to $\pi \rightarrow \pi^*$ transitions within the benzene ring. The position and intensity of these absorption bands are influenced by the substituents on the ring. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring.

Experimental Protocol: UV-Vis Spectroscopy

- Prepare a dilute solution of **2,4-difluoroanisole** in a UV-transparent solvent (e.g., ethanol, methanol, or hexane).
- Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
- Use the pure solvent as a reference.

Predicted Spectroscopic Data and Interpretation

The UV-Vis spectrum of **2,4-difluoroanisole** is expected to show two main absorption bands, similar to other substituted benzenes.

Transition	Predicted λ_{max} (nm)
Primary ($\pi \rightarrow \pi$)	~220-240
Secondary ($\pi \rightarrow \pi$)	~270-290

Conclusion

The spectroscopic analysis of **2,4-difluoroanisole** provides a detailed fingerprint of its molecular structure. While a complete experimental dataset in a single source is not readily available, a comprehensive understanding of its spectral properties can be achieved through the analysis of analogous compounds and the application of fundamental spectroscopic principles. The data and interpretations presented in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to confidently identify and characterize this important chemical intermediate.

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